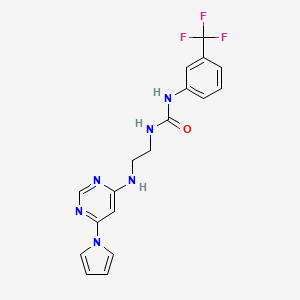
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyrimidine and pyrrole moiety, which are known for their diverse pharmacological properties. The trifluoromethyl group is also significant as it often enhances the biological activity of compounds by improving their lipophilicity and metabolic stability.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Pyrrole ring : Known for its role in various biological processes.
- Trifluoromethyl group : Enhances potency and selectivity in drug interactions.
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine and pyrrole derivatives exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain pyrrole-based compounds could effectively induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity .
Antidiabetic Activity
The compound's structural components suggest potential antihyperglycemic effects. Research on related pyrrolopyrimidine derivatives has demonstrated their ability to lower blood glucose levels in diabetic models. This activity is attributed to the modulation of insulin signaling pathways, making such compounds valuable in diabetes management .
Antimicrobial Activity
The biological relevance of this compound extends to antimicrobial properties. Compounds with similar structures have exhibited effectiveness against various bacterial strains, indicating their potential use as antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | |
| Antidiabetic | Lowered blood glucose levels | |
| Antimicrobial | Effective against multiple bacterial strains |
Detailed Research Findings
- Anticancer Mechanism : In vitro studies have shown that compounds with a similar structure can inhibit cell cycle progression and promote apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Antidiabetic Mechanism : Pyrrole and pyrimidine derivatives have been observed to enhance insulin sensitivity in skeletal muscle cells, facilitating glucose uptake through GLUT4 translocation .
- Antimicrobial Efficacy : The presence of the trifluoromethyl group has been linked to increased membrane permeability, allowing better penetration into bacterial cells. Studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Propiedades
IUPAC Name |
1-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)13-4-3-5-14(10-13)26-17(28)23-7-6-22-15-11-16(25-12-24-15)27-8-1-2-9-27/h1-5,8-12H,6-7H2,(H,22,24,25)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXOMZGNQQOMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














